An In-depth Guide to the Synthesis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic Acid
An In-depth Guide to the Synthesis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This molecule, also known as 1-Methyl-L-4,5-dihydroorotic acid, is a derivative of dihydroorotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway. This guide details the synthetic approach, experimental protocols, and the biological context of this compound.
Synthetic Approach
The synthesis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid logically commences with a chiral precursor that establishes the (4S)-stereochemistry. The most common and efficient strategy involves the use of L-aspartic acid. The core of the synthesis is a cyclocondensation reaction that forms the 1,3-diazinane-2,6-dione (also known as a dihydroorotate) ring system.
The key steps in the synthesis are:
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N-carbamoylation of L-aspartic acid: The amino group of L-aspartic acid is reacted with a reagent that introduces a methylated carbamoyl group.
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Cyclization: The resulting intermediate undergoes an intramolecular condensation to form the six-membered heterocyclic ring.
A plausible and efficient method involves the reaction of L-aspartic acid with N-methylurea in a suitable solvent under conditions that promote cyclization.
Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid is not extensively documented in readily accessible literature, a general procedure can be inferred from established methods for the synthesis of dihydroorotic acid and its derivatives. The following is a representative, generalized protocol.
Reaction Scheme:
Caption: General synthetic scheme for (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid.
Materials:
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L-Aspartic Acid
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N-Methylurea
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A high-boiling polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
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Acid or base catalyst (optional, to be determined empirically)
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Hydrochloric acid (for workup)
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Ethyl acetate (for extraction)
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Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-aspartic acid (1 equivalent) and N-methylurea (1.1 equivalents).
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Dissolution: Add a suitable high-boiling polar aprotic solvent (e.g., DMF) to the flask to dissolve the reactants.
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Reaction: Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.
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Extraction: Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.
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Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the key physicochemical properties of (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid.
| Property | Value |
| CAS Number | 103365-69-1 |
| Molecular Formula | C₆H₈N₂O₄ |
| Molecular Weight | 172.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 212-214 °C |
| Solubility | Sparingly soluble in DMF, slightly soluble in DMSO and Methanol |
| Stereochemistry | (4S) |
Spectroscopic Data (Predicted/Typical):
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¹H NMR: Peaks corresponding to the methyl group protons, the diastereotopic methylene protons of the ring, the methine proton at the chiral center, and the carboxylic acid proton.
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¹³C NMR: Resonances for the two carbonyl carbons, the methyl carbon, the methylene carbon, the methine carbon, and the carboxylic acid carbon.
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IR (Infrared Spectroscopy): Characteristic absorptions for N-H stretching (if tautomerism occurs), C=O stretching (amide and carboxylic acid), and O-H stretching (carboxylic acid).
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Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.
Biological Context and Signaling Pathway
(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid is an analog of dihydroorotic acid, a crucial intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides (UTP and CTP), which are vital for DNA and RNA synthesis.
The key enzyme in this context is Dihydroorotate Dehydrogenase (DHODH) , which catalyzes the oxidation of dihydroorotate to orotate. As an analog, (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid is expected to interact with DHODH, potentially acting as a substrate or an inhibitor. Inhibition of DHODH is a validated therapeutic strategy for the treatment of autoimmune diseases and cancer, as rapidly proliferating cells are highly dependent on the de novo pyrimidine synthesis pathway.
Caption: The de novo pyrimidine biosynthesis pathway and the potential interaction of the target molecule.
